

A Comparative Analysis of the Mechanism of Action of ω -Hydroxyisodillapiole and Its Analogues

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Compound of Interest

Compound Name: *omega-Hydroxyisodillapiole*

Cat. No.: *B15473660*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of ω -hydroxyisodillapiole and its structural analogues, including dillapiole, di-hydrodillapiole, safrole, and isodillapiole. The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and therapeutic potential of these phenylpropanoids.

Executive Summary

Dillapiole and its analogues exhibit a range of biological activities, most notably anti-inflammatory and immunomodulatory effects. The mechanism of action is closely tied to the structural features of the phenylpropanoid backbone, including the methoxy groups on the benzene ring and the nature of the propylene side chain. Dillapiole and its reduced analogue, di-hydrodillapiole, have demonstrated significant anti-inflammatory properties. While direct experimental data on ω -hydroxyisodillapiole is limited, its mechanism can be inferred from the metabolic pathways of related compounds, suggesting it may be a metabolite of isodillapiole with potential biological activity.

Data Presentation

Table 1: Comparison of Anti-Inflammatory and Immunomodulatory Activity

Compound	Assay	Key Findings	Quantitative Data	Reference
Dillapiole	Carrageenan-induced rat paw edema	Significant inhibition of edema	-	[1][2][3][4]
Human neutrophil activation	Activation of intracellular Ca ²⁺ flux	EC ₅₀ = 19.3 ± 1.4 μM	[5][6]	
Inhibition of fMLF-induced neutrophil activation	IC ₅₀ = 34.3 ± 2.1 μM	[5][6]		
Di-hydrodillapiole	Carrageenan-induced rat paw edema	Significant inhibition of edema	-	[1][2][3][4]
Safrole	Carrageenan-induced rat paw edema	Less powerful inhibitor of edema compared to dillapiole	-	[1][2][3][4]
ω-Hydroxyisodillapiole	-	Data not available	-	-
Isodillapiole	-	Data not available in searched literature	-	-
Isosafrole	-	No significant mutagenicity	-	[1][2]

Mechanism of Action

Dillapiole

Dillapiole exerts its anti-inflammatory effects through the modulation of key signaling pathways. [7] It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade. [8] This is achieved, at least in part, by modulating the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by decreasing the phosphorylation of p38 and JNK. [7][8] Furthermore, dillapiole upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α). [8] In addition to its effects on inflammatory enzymes and cytokines, dillapiole also modulates the function of immune cells. It can activate intracellular calcium flux in human neutrophils, a key signaling event in neutrophil activation. [5] [6] However, it also inhibits neutrophil activation induced by the chemoattractant fMLF, suggesting a complex immunomodulatory role. [5][6]

Di-hydrodillapiole

Di-hydrodillapiole, a semisynthetic analogue of dillapiole where the allyl side chain is reduced, also exhibits significant anti-inflammatory activity, as demonstrated in the carrageenan-induced rat paw edema model. [1][2][3][4] This suggests that the saturation of the C1'-C2' double bond in the side chain does not abolish its anti-inflammatory properties. The structure-activity relationship studies indicate the importance of the benzodioxole ring and the methoxy groups for its biological activity. [1][2][3][4]

Safrole

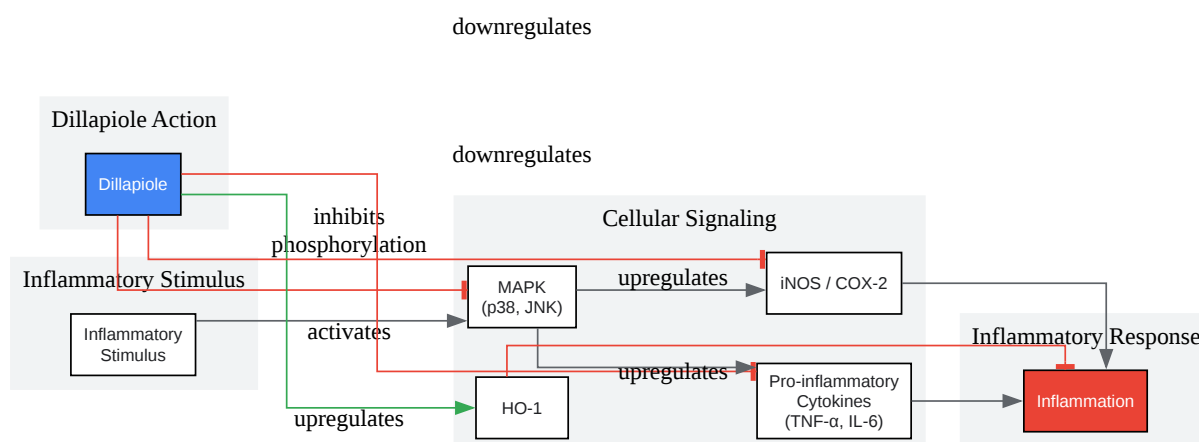
Safrole is a structural analogue of dillapiole lacking the two methoxy groups on the benzene ring. In comparative studies, safrole was found to be a less potent inhibitor of carrageenan-induced paw edema than dillapiole. [1][2][3][4] The primary mechanism of action of safrole that has been extensively studied is its carcinogenicity, which is mediated by its metabolism. [9][10] Cytochrome P450 enzymes metabolize safrole to 1'-hydroxysafrole, which can be further converted to an electrophilic sulfate ester that forms DNA adducts, leading to mutations and cancer. [10] While some studies have explored other biological activities of safrole, its carcinogenic potential is a major consideration. [11][12][13]

Isodillapiole and ω -Hydroxyisodillapiole (Inferred)

Direct experimental data on the mechanism of action of isodillapiole and its hydroxylated metabolite, ω -hydroxyisodillapiole, are not readily available in the current literature. Isodillapiole is an isomer of dillapiole where the double bond in the side chain is shifted. Based on the metabolism of structurally similar compounds like safrole, it is plausible that isodillapiole can be metabolized via hydroxylation of the propenyl side chain. This could potentially lead to the formation of ω -hydroxyisodillapiole (3'-hydroxyisodillapiole).

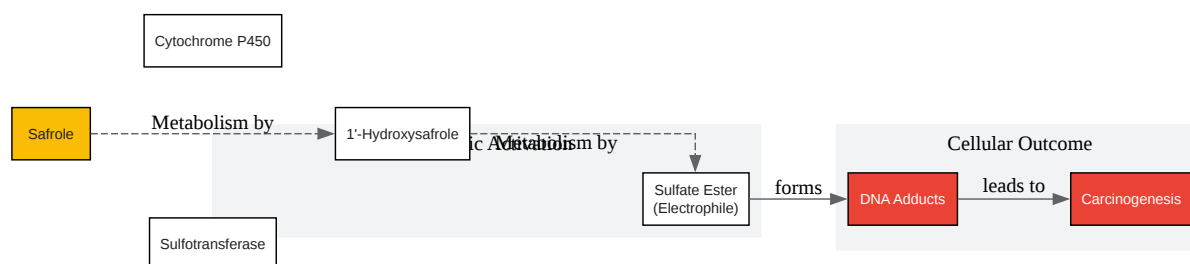
The biological activity of ω -hydroxyisodillapiole would likely differ from its parent compound due to the introduction of a hydroxyl group, which can alter its polarity, reactivity, and interaction with biological targets. For instance, in the case of safrole, hydroxylation at the 1' and 3' positions of the side chain leads to metabolites with different toxicological profiles.[3][9] Therefore, it is hypothesized that ω -hydroxyisodillapiole could be a biologically active metabolite of isodillapiole, and its mechanism of action would warrant further investigation to determine its potential anti-inflammatory, immunomodulatory, or other pharmacological effects.

Signaling Pathway Diagrams



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Caption: Dillapiole's anti-inflammatory signaling pathway.



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Caption: Metabolic activation pathway of safrole leading to carcinogenicity.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

- Animals: Wistar rats (150-200 g) are used.
- Procedure:
 - Animals are divided into control, standard (e.g., indomethacin), and test groups.
 - The test compounds are administered orally at a specific dose (e.g., 50 mg/kg).
 - After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the left hind paw.
 - The paw volume is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

- **Data Analysis:** The percentage of inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).^[1]

Human Neutrophil Activation Assays

These in vitro assays assess the immunomodulatory effects of compounds on human neutrophils.

- **Neutrophil Isolation:** Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
- **Intracellular Calcium Mobilization:**
 - Neutrophils are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
 - The cells are then stimulated with the test compound at various concentrations.
 - Changes in intracellular calcium levels are measured using a fluorometer or a fluorescence plate reader.
 - The EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated.
- **Chemotaxis Assay:**
 - Neutrophil chemotaxis is assessed using a multi-well chamber with a filter separating the upper and lower wells.
 - Neutrophils are placed in the upper wells, and a chemoattractant (e.g., fMLF) is placed in the lower wells, with or without the test compound.
 - After incubation, the number of neutrophils that have migrated through the filter to the lower wells is quantified.
 - The IC₅₀ value (the concentration that inhibits 50% of the chemotactic response) is determined.^[5]^[6]

Conclusion

Dillapiole and its analogues represent a promising class of compounds with significant anti-inflammatory and immunomodulatory potential. The available data highlight the importance of the methoxy groups on the benzene ring for enhanced anti-inflammatory activity, as seen in the comparison between dillapiole and safrole. While information on ω -hydroxyisodillapiole is currently lacking, its potential role as a metabolite of isodillapiole warrants further investigation to fully elucidate the structure-activity relationships within this family of phenylpropanoids. Future research should focus on the synthesis and biological evaluation of ω -hydroxyisodillapiole and other metabolites to explore their therapeutic potential.

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